

Benchmarking MTHFD2 Inhibition Against Standard-of-Care Therapies for Acute Myeloid Leukemia

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Compound of Interest

Compound Name: *Mthfd2-IN-3*

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A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with novel therapeutic strategies emerging to address the challenges of this aggressive hematological malignancy. One such promising avenue is the inhibition of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 2), a mitochondrial enzyme crucial for one-carbon metabolism and highly expressed in cancer cells. This guide provides a comparative analysis of a representative MTHFD2 inhibitor, based on emerging preclinical data, against the current standard-of-care therapies for AML.

Executive Summary

Targeting MTHFD2 represents a novel metabolic approach to treating AML. Preclinical studies have demonstrated that inhibition of MTHFD2 can lead to decreased cancer cell growth, induction of differentiation, and prolonged survival in animal models.[1][2][3] This approach offers a potential therapeutic window, as MTHFD2 is minimally expressed in normal proliferating cells, suggesting a lower likelihood of toxicity compared to conventional chemotherapy.[4] This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting MTHFD2 inhibition versus established AML treatments.

Quantitative Data Comparison

The following tables summarize the available preclinical data for a novel MTHFD2 inhibitor (referred to as Compound [I] in recent literature) and the established efficacy of standard-of-care chemotherapy in AML. It is important to note that this is an indirect comparison, as the data are derived from separate preclinical and clinical studies.

Table 1: In Vitro Efficacy of a Novel MTHFD2 Inhibitor vs. Standard Chemotherapy

Parameter	Novel MTHFD2 Inhibitor (Compound [I])	Standard Chemotherapy (Cytarabine)	Cell Line
IC50	66 nM (for MTHFD2)	Reported IC50 values vary by cell line (typically in the nanomolar to low micromolar range)	N/A
GI50	720 nM	Cell line dependent	MOLM-14 (AML)

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of a Novel MTHFD2 Inhibitor in an AML Mouse Model

Treatment Group	Dosing	Tumor Growth Inhibition (TGI)	Survival	Animal Model
Novel MTHFD2 Inhibitor (Compound [I])	15 mg/kg, IV	75.7% (Day 7), 57.4% (Day 14)	Prolonged survival	MOLM-14 bearing mice
Vehicle Control	N/A	0%	Baseline	MOLM-14 bearing mice

IV: Intravenous.

Table 3: Clinical Efficacy of Standard-of-Care Induction Chemotherapy ("7+3" Regimen)

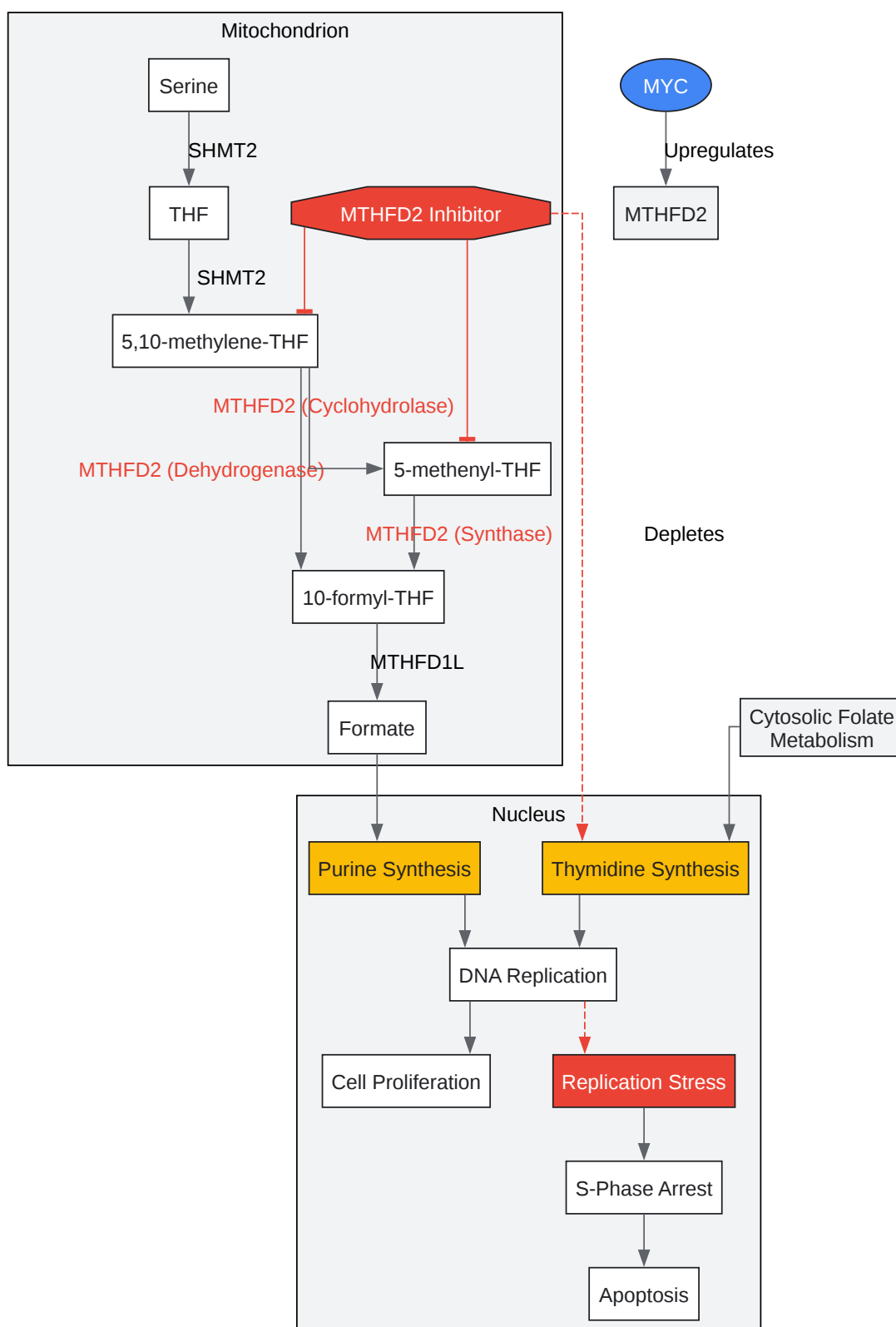
Patient Population	Treatment Regimen	Complete Remission (CR) Rate
Younger Adults (<60 years)	Cytarabine (7 days) + Daunorubicin/Idarubicin (3 days)	60% - 80%
Older Adults (>60 years)	Cytarabine (7 days) + Daunorubicin/Idarubicin (3 days)	33% - 60%

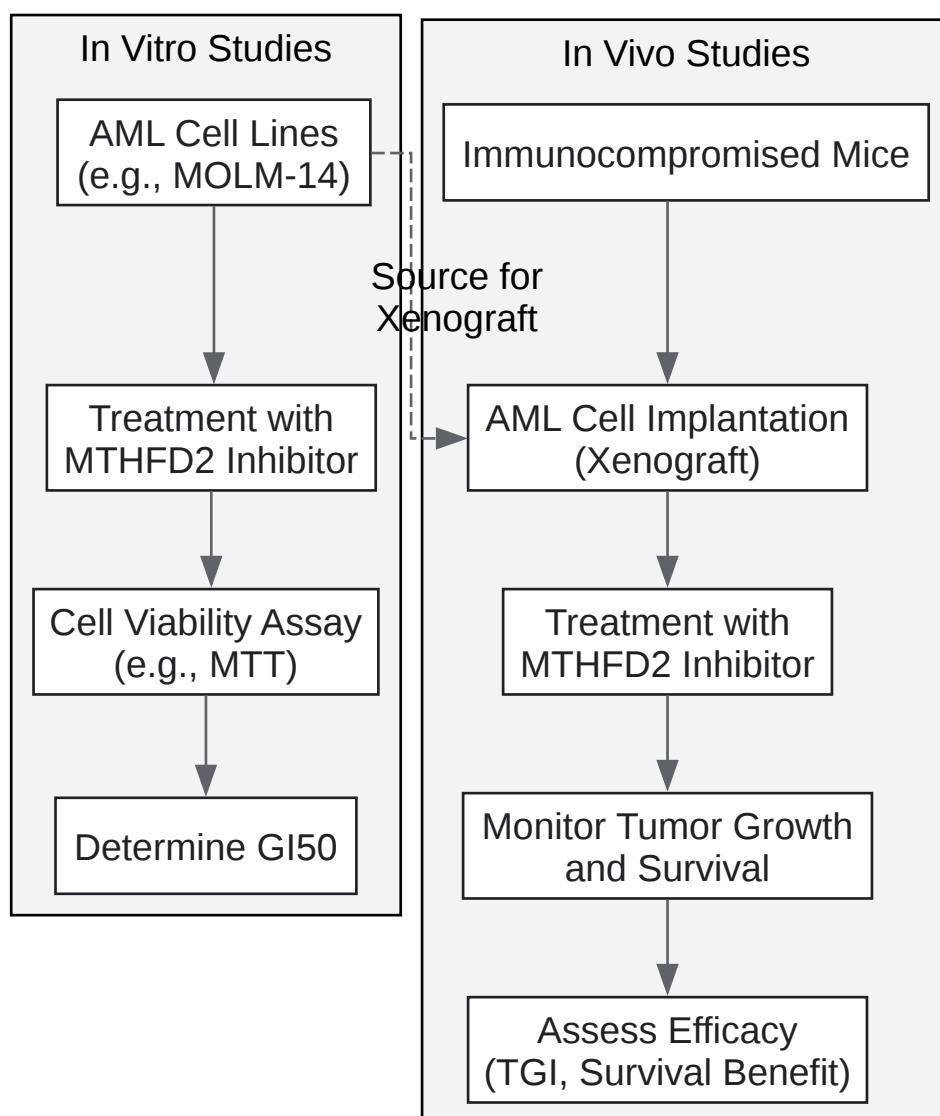
Data from clinical trials and meta-analyses.[\[5\]](#)

Signaling Pathways and Mechanisms of Action

MTHFD2 Signaling and Inhibition

MTHFD2 is a key enzyme in the mitochondrial one-carbon folate metabolism pathway, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation. In AML, the expression of MTHFD2 is often upregulated and has been linked to the oncogene MYC.[\[1\]](#)[\[6\]](#) Inhibition of MTHFD2 disrupts this metabolic pathway, leading to thymidine depletion and replication stress, ultimately causing S-phase arrest and apoptosis in cancer cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)





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